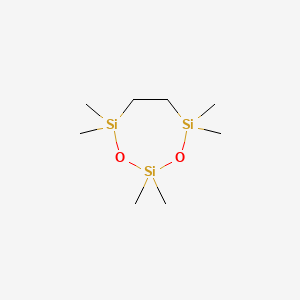
2,2,4,4,7,7-hexamethyl-1,3,2,4,7-dioxatrisilepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,7,7-Hexamethyl-1,3,2,4,7-dioxatrisilepane is a silicon-containing organic compound It is characterized by its unique structure, which includes three silicon atoms and two oxygen atoms arranged in a cyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,7,7-hexamethyl-1,3,2,4,7-dioxatrisilepane typically involves the reaction of hexamethyldisiloxane with a suitable silicon-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4,7,7-Hexamethyl-1,3,2,4,7-dioxatrisilepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can break silicon-oxygen bonds, resulting in the formation of silanes.
Substitution: The silicon atoms in the compound can participate in substitution reactions, where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various organometallic reagents, such as Grignard reagents, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction could produce silanes.
Applications De Recherche Scientifique
2,2,4,4,7,7-Hexamethyl-1,3,2,4,7-dioxatrisilepane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and materials.
Biology: The compound’s unique structure makes it a useful tool in studying silicon biochemistry and its interactions with biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its ability to form stable silicon-oxygen bonds.
Mécanisme D'action
The mechanism by which 2,2,4,4,7,7-hexamethyl-1,3,2,4,7-dioxatrisilepane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds are crucial in various chemical reactions and applications. The compound’s molecular targets and pathways involve interactions with other silicon-containing molecules and catalysts, facilitating the formation of complex structures and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethyldisiloxane: A simpler silicon-containing compound with two silicon atoms and one oxygen atom.
Octamethylcyclotetrasiloxane: A cyclic compound with four silicon atoms and four oxygen atoms.
Trimethylsilanol: A silicon-containing compound with one silicon atom and one hydroxyl group.
Uniqueness
2,2,4,4,7,7-Hexamethyl-1,3,2,4,7-dioxatrisilepane is unique due to its specific cyclic structure with three silicon atoms and two oxygen atoms. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C8H22O2Si3 |
|---|---|
Poids moléculaire |
234.51 g/mol |
Nom IUPAC |
2,2,4,4,7,7-hexamethyl-1,3,2,4,7-dioxatrisilepane |
InChI |
InChI=1S/C8H22O2Si3/c1-11(2)7-8-12(3,4)10-13(5,6)9-11/h7-8H2,1-6H3 |
Clé InChI |
RRDLJDSHEIKIKS-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CC[Si](O[Si](O1)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



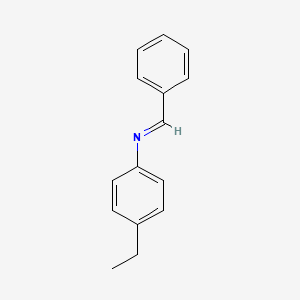
![N'-[(E)-phenylmethylidene]furan-2-carbohydrazide](/img/structure/B11713028.png)
![2-[(2-Chloro-4-nitrophenyl)sulfonyl]-1,3-benzothiazole](/img/structure/B11713031.png)
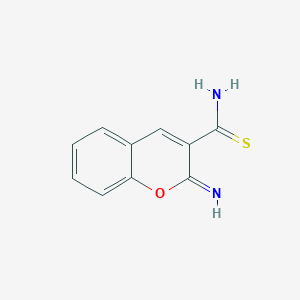
![2-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713047.png)

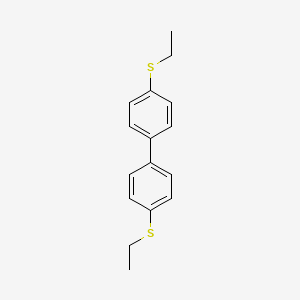
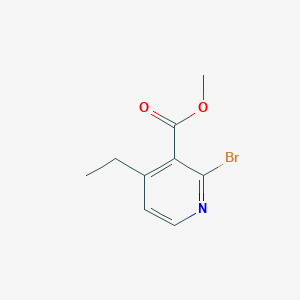

![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-bromophenyl)acetamide](/img/structure/B11713075.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B11713080.png)
![2-hydroxy-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11713091.png)
![Ethyl (diethoxyphosphoryl)[bis(phenylsulfanyl)]acetate](/img/structure/B11713095.png)
